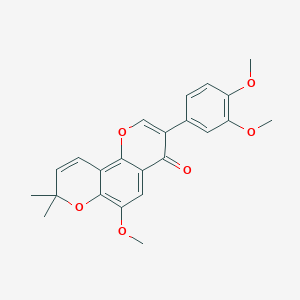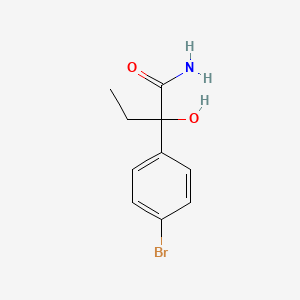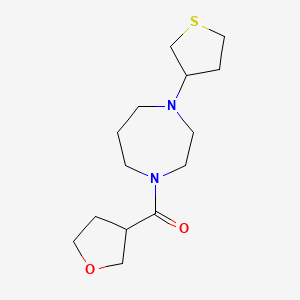
(Tetrahydrofuran-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Tetrahydrofuran-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, also known as TFMK, is a chemical compound that has gained significant interest in scientific research. It is a synthetic compound that is used in various applications such as drug discovery, chemical biology, and medicinal chemistry.
Scientific Research Applications
Photochemical Reactions and C−H Functionalization
The compound under discussion, due to its structural resemblance to diazoketones and tetrahydrofuran derivatives, has potential applications in photochemical reactions for C−H functionalization of aliphatic compounds. This process occurs without nitrogen elimination, leading to N-substituted hydrazones or bis-hydrazonoethanes, which could be beneficial in synthesizing various organic compounds with high efficiency. Such reactions are most effective under long-wavelength UV irradiation and have significant implications for developing new methodologies in organic synthesis (Rodina et al., 2016).
Ruthenium-Catalyzed N-Alkylation for Bioactive Compound Synthesis
In another research context, ruthenium-catalyzed N-alkylation has been demonstrated as a method to synthesize bioactive compounds, including tetrahydrobenzo[e][1,4]diazepin-5-ones. This technique is critical for discovering new bioactive molecules, which could be extended to compounds structurally related to "(Tetrahydrofuran-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" (Chen et al., 2014).
Synthesis and Rearrangement into Pyrrole Derivatives
A novel synthesis route for 2,3-dihydro-1H-1,3-diazepin-2-ones, based on thermal elimination from related compounds, demonstrates the versatility of such structures in organic chemistry. The synthesized compounds can undergo rearrangements to yield pyrrole derivatives, a process that could be applicable to "(Tetrahydrofuran-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" for generating novel compounds with potential biological activity (Fesenko & Shutalev, 2014).
Secondary Photochemical Reactions
Research on diazotetrahydrofuranones has shown that secondary photochemical reactions can lead to C−H insertion products, which could be relevant to the compound for synthesizing complex molecules. These reactions highlight the potential of using photochemistry to manipulate compounds containing tetrahydrofuran units for advanced synthetic applications (Nikolaev et al., 2010).
properties
IUPAC Name |
oxolan-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFYNUUMLKULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCOC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolane-3-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)
![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)
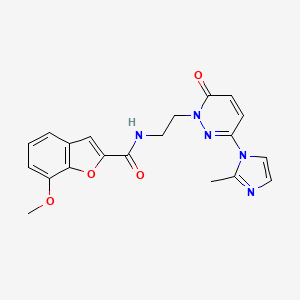
![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)

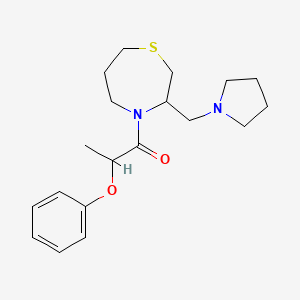
![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)
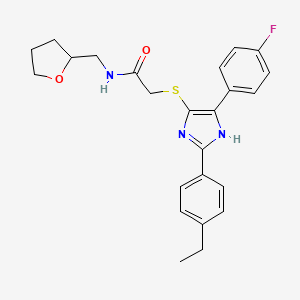

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)
